m-PEG4-C6-phosphonic acid ethyl ester
Description
Significance of PEGylated Phosphonate (B1237965) Esters in Modern Materials Science and Bio-interfacial Research
PEGylated phosphonate esters are at the forefront of research aimed at controlling interactions between synthetic materials and biological environments. Their significance stems from a dual-functionality that allows them to firmly attach to a material's surface while simultaneously presenting a biocompatible, non-fouling interface.
In materials science, these compounds are instrumental for the surface modification of metal oxides. The phosphonate group acts as a powerful anchor, forming a strong, stable bond with materials such as titanium oxide and hydroxyapatite, which are common in medical implants and orthopedic devices. nih.govacs.org This creates a durable, self-assembled monolayer that can fundamentally alter the surface properties of the underlying material. nih.govacs.org
In bio-interfacial research, the PEG component is crucial for creating "non-fouling" surfaces. These surfaces are highly resistant to the non-specific adsorption of proteins and the attachment of microbes, which is a critical challenge for medical implants, biosensors, and drug delivery systems. nih.govnih.gov By preventing unwanted biological adhesion, PEGylated surfaces can improve the longevity and safety of biomedical devices. nih.gov Furthermore, these coatings can be designed to display specific bioactive signals, such as peptides, to actively promote desired cellular responses, like tissue integration, while continuing to repel non-specific interactions. nih.govnih.gov
Overview of the m-PEG4-(CH2)8-Phosphonic Acid Ethyl Ester Molecular Architecture
Methoxy-PEG4 (m-PEG4) Group : This segment consists of a short chain of four repeating ethylene (B1197577) glycol units capped with a methoxy (B1213986) group (-OCH3). This hydrophilic portion of the molecule is responsible for its increased water solubility and, more importantly, its ability to repel proteins and cells from a surface. broadpharm.comxinyanbm.com When assembled on a substrate, these PEG chains form a dense, hydrated "brush-like" layer that sterically hinders the approach of biomolecules.
Octyl Spacer (-(CH2)8-) : An eight-carbon alkyl chain connects the PEG unit to the phosphonate group. This hydrophobic spacer plays a role in the organization and packing density of the molecules as they self-assemble into a monolayer on a surface. The length and nature of this linker can influence the orientation and stability of the final coating.
Phosphonic Acid Ethyl Ester Group : This is the anchoring moiety of the molecule. The phosphonate functional group has a strong affinity for and ability to bind to metal oxide surfaces. acs.org The ethyl ester form may serve as a protecting group during synthesis or as a feature that facilitates transport across membranes in certain biological contexts, a common strategy used in phosphonate prodrugs. frontiersin.orgnih.gov For surface binding, this ester may be hydrolyzed to the corresponding phosphonic acid to achieve a more robust and permanent attachment to the substrate.
The specific properties of this compound are detailed in the table below.
| Property | Value | Source(s) |
| IUPAC Name | diethyl (2,5,8,11-tetraoxanonadecan-19-yl)phosphonate | medkoo.com |
| CAS Number | 2028281-89-0 | broadpharm.commedkoo.com |
| Molecular Formula | C19H41O7P | broadpharm.commedkoo.com |
| Molecular Weight | 412.50 g/mol | broadpharm.commedkoo.com |
| Purity | >96% | broadpharm.commedkoo.com |
| Appearance | Data not consistently available; related compounds are oily liquids. | |
| Predicted Density | 1.019 g/cm³ | |
| Predicted Boiling Point | 479.0 °C |
Fundamental Academic Research Questions and Objectives Pertaining to the Compound
The unique architecture of m-PEG4-(CH2)8-phosphonic acid ethyl ester makes it a subject of significant academic interest. Research involving this and similar molecules aims to answer several fundamental questions that are crucial for optimizing its use in advanced applications.
Key research objectives include:
Investigating Self-Assembly and Coating Stability : A primary goal is to understand how the interplay between the PEG chain, the alkyl spacer, and the phosphonate anchor dictates the formation, density, and long-term stability of self-assembled monolayers on various substrates. Studies focus on how these coatings withstand complex physiological conditions with minimal desorption. nih.gov
Elucidating Binding Mechanisms : Researchers are working to determine the precise mechanism and kinetics of the phosphonate ester's binding to surfaces like titanium oxide and hydroxyapatite. A key question is whether the ethyl ester group must first be hydrolyzed to a phosphonic acid to achieve maximum binding strength and stability.
Controlling Bio-interfacial Interactions : A major area of research involves using these molecules to create surfaces that can simultaneously resist non-specific protein fouling and bacterial adhesion while promoting specific, desirable cellular responses. nih.govnih.gov This involves studying how the density and conformation of the PEG layer contribute to its non-fouling properties.
Functionalization for Bio-conjugation : Another objective is to explore methods for modifying the terminal methoxy group of the PEG chain to allow for the covalent attachment of specific bioactive molecules, such as growth factors or antimicrobial peptides. nih.govresearchgate.net This would transform the passive non-fouling surface into an active, multifunctional interface.
Comparative Performance Analysis : There is a need to systematically compare the performance of m-PEG4-(CH2)8-phosphonic acid ethyl ester with analogues that have different PEG lengths, alkyl spacer lengths, or anchoring groups. This research aims to establish clear structure-property relationships to guide the design of next-generation surface modifiers for specific applications.
Structure
2D Structure
Properties
IUPAC Name |
1-diethoxyphosphoryl-8-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41O7P/c1-4-25-27(20,26-5-2)19-11-9-7-6-8-10-12-22-15-16-24-18-17-23-14-13-21-3/h4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDORYGJXMHDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165900 | |
| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2028281-89-0 | |
| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2028281-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-9,12,15,18-tetraoxanonadec-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601165900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Microscopic Characterization of M Peg4 Ch2 8 Phosphonic Acid Ethyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of m-PEG4-(CH2)8-phosphonic acid ethyl ester. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ³¹P, NMR provides unambiguous confirmation of the molecule's complex structure, from the repeating ether units to the terminal functional groups. jeol.comwikipedia.org
Proton (¹H) NMR for Poly(ethylene glycol) and Alkyl Moieties
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of the various hydrogen-containing fragments within the molecule. The spectrum is characterized by distinct signals corresponding to the methoxy-terminated PEG chain, the long alkyl spacer, and the ethyl phosphonate (B1237965) headgroup.
The most prominent feature in the ¹H NMR spectrum is a strong signal around 3.6 ppm, which is characteristic of the methylene (B1212753) protons (-CH₂-CH₂-O-) in the repeating ethylene (B1197577) glycol units. researchgate.net The terminal methoxy (B1213986) group (CH₃O-) typically appears as a sharp singlet at approximately 3.37 ppm. researchgate.net The protons of the alkyl chain (-CH₂-)n appear as a broad multiplet in the upfield region, generally between 1.2 and 1.8 ppm. The methylene group adjacent to the phosphonate ester (P-CH₂-) and the one adjacent to the PEG chain (O-CH₂-) can be distinguished by their specific chemical shifts and multiplicities. The ethyl ester group on the phosphonate moiety gives rise to a characteristic quartet for the methylene protons (-O-CH₂-CH₃) around 4.0-4.1 ppm and a triplet for the terminal methyl protons (-O-CH₂-CH₃) around 1.3 ppm, both showing coupling to each other. researchgate.net
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| P-O-CH₂-CH₃ | ~4.0-4.1 | Quartet (q) | Coupling to adjacent methyl protons. |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.6 | Singlet/Multiplet | Dominant peak in the spectrum. researchgate.net |
| CH₃-O- (PEG terminus) | ~3.37 | Singlet (s) | Characteristic of methoxy-terminated PEG. researchgate.net |
| -(CH₂)₆- (Alkyl chain middle) | ~1.2-1.4 | Multiplet (m) | Overlapping signals from the central alkyl protons. |
| P-O-CH₂-CH₃ | ~1.3 | Triplet (t) | Coupling to adjacent methylene protons. researchgate.net |
Carbon-13 (¹³C) NMR for Backbone and Functional Groups
Carbon-13 (¹³C) NMR spectroscopy provides complementary information, resolving each unique carbon environment within the molecule. This technique is crucial for confirming the integrity of the carbon backbone and the presence of all functional groups.
The ¹³C NMR spectrum will show a characteristic peak for the PEG repeating units (-O-CH₂-CH₂-O-) at approximately 70 ppm. researchgate.netresearchgate.net The terminal methoxy carbon (CH₃-O-) is expected around 59 ppm. Carbons in the alkyl chain appear in the range of 22-31 ppm. The carbon atom directly bonded to the phosphorus atom (P-CH₂) will have a distinct chemical shift and will appear as a doublet due to one-bond ¹³C-³¹P coupling. jeol.com The carbons of the ethyl ester group will also be present, with the methylene carbon (-O-CH₂-) appearing around 62 ppm and the methyl carbon (-CH₃) around 16 ppm, with both potentially showing coupling to the phosphorus atom. researchgate.net
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -O-CH₂-CH₂-O- (PEG backbone) | ~70 | The most intense signal in the spectrum. researchgate.net |
| P-O-CH₂-CH₃ | ~62 | Shows 2JCP coupling. |
| CH₃-O- (PEG terminus) | ~59 | Confirms the methoxy end-cap. |
| -CH₂- (Alkyl chain) | ~22-31 | Multiple peaks for the different carbons in the chain. |
| P-CH₂- (Alkyl chain) | ~25-30 | Signal is split into a doublet by 1JCP coupling. jeol.com |
| P-O-CH₂-CH₃ | ~16 | Shows 3JCP coupling. |
Phosphorus-31 (³¹P) NMR for Phosphonate Ester Confirmation and Binding Modes
Given the central role of the phosphonate group, Phosphorus-31 (³¹P) NMR is essential for characterizing m-PEG4-(CH2)8-phosphonic acid ethyl ester. ³¹P is a 100% naturally abundant, spin-1/2 nucleus, making ³¹P NMR a highly sensitive and straightforward technique. wikipedia.orgoxinst.com
A proton-decoupled ³¹P NMR spectrum of the compound is expected to show a single, sharp peak, confirming the presence of a single phosphorus environment. The chemical shift for dialkyl phosphonate esters typically falls within a well-defined region, providing unambiguous evidence for the phosphonate ester moiety. huji.ac.il This technique is particularly valuable for monitoring the hydrolysis of the ester to the corresponding phosphonic acid or for studying the binding of the phosphonate headgroup to metal oxide surfaces. Upon binding, a significant change in the ³¹P chemical shift is often observed, which can provide insights into the nature of the surface coordination (e.g., monodentate, bidentate, or tridentate binding). wikipedia.org
| State | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Free molecule in solution | +20 to +35 | Characteristic range for alkyl phosphonate esters. huji.ac.il |
| Bound to a metal oxide surface | Shifted from free state | The magnitude and direction of the shift depend on the substrate and binding mode. wikipedia.org |
Surface-Sensitive Analytical Techniques for Grafted Layers
When m-PEG4-(CH2)8-phosphonic acid ethyl ester is used to modify surfaces, its effectiveness depends on the formation of a well-defined, uniform monolayer. Surface-sensitive techniques are critical for characterizing these grafted layers.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Binding State
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical bonding states of the atoms on the surface of a material. researchgate.net When a substrate is coated with m-PEG4-(CH2)8-phosphonic acid ethyl ester, XPS can confirm the successful grafting of the molecule.
An XPS survey scan of a modified surface would reveal the presence of carbon (C 1s), oxygen (O 1s), and phosphorus (P 2p), in addition to signals from the underlying substrate. High-resolution scans of the P 2p region are particularly informative. The binding energy of the P 2p peak (typically around 133-134 eV for phosphonates) confirms the presence of the phosphonate headgroup on the surface. Furthermore, subtle shifts in the P 2p and O 1s binding energies can be used to infer the binding mechanism of the phosphonate group to the substrate's metal oxide surface (e.g., P-O-Metal bond formation). nih.govacs.org
| Core Level | Expected Binding Energy (eV) | Information Obtained |
|---|---|---|
| P 2p | ~133-134 | Confirms presence of phosphonate; shifts indicate surface binding. researchgate.net |
| C 1s | ~285-288 | Confirms presence of PEG and alkyl chains. |
| O 1s | ~531-533 | Confirms presence of PEG and phosphonate; can indicate P-O-Substrate bonds. |
| Substrate Peaks (e.g., Ti 2p, Si 2p) | Variable | Attenuation of substrate signal indicates layer coverage. |
Atomic Force Microscopy (AFM) for Surface Topography and Layer Thickness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the topography of surfaces at the nanoscale. aps.org For surfaces modified with m-PEG4-(CH2)8-phosphonic acid ethyl ester, AFM provides direct evidence of layer formation and its quality. rsc.org
AFM imaging can reveal changes in surface morphology after the grafting process, showing an increase in surface roughness or the formation of a smooth, uniform film. By intentionally scratching the organic layer and imaging the boundary, the thickness of the self-assembled monolayer can be accurately measured, which should correspond to the extended length of the molecule. Tapping mode AFM can sometimes distinguish between the harder substrate and the softer organic layer, and in some cases, even visualize the conformation of the PEG chains on the surface. nih.gov This data is crucial for assessing the homogeneity and integrity of the protective PEG layer.
| Measurement | Typical Findings | Significance |
|---|---|---|
| Surface Topography | Comparison of pre- and post-grafting images. | Confirms layer formation and uniformity. rsc.org |
| Layer Thickness | A few nanometers, consistent with molecular length. | Verifies monolayer (vs. multilayer) formation. |
| Surface Roughness (RMS) | May increase or decrease depending on initial substrate and layer quality. | Indicates the homogeneity of the grafted layer. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Presence
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When m-PEG4-(CH2)8-phosphonic acid ethyl ester is grafted onto a material's surface, FTIR analysis can confirm its successful attachment by detecting the characteristic vibrational modes of its constituent groups.
The FTIR spectrum of a surface functionalized with this compound would exhibit several key absorption bands. The polyethylene (B3416737) glycol (PEG) backbone is identifiable by strong C-O-C ether stretching vibrations, typically observed around 1100 cm⁻¹. researchgate.net Additionally, the C-H stretching vibrations from both the PEG and the alkyl chain appear in the 2850-2966 cm⁻¹ region. bas.bgacs.org
The presence of the phosphonic acid ethyl ester group is confirmed by distinct peaks. The P=O stretching vibration is expected to produce a strong absorption band in the range of 1100-1250 cm⁻¹. researchgate.net The P-O-C linkage of the ethyl ester group also gives rise to characteristic stretching vibrations. researchgate.net The successful grafting of the molecule can be clearly evidenced by the appearance of these signature peaks compared to the spectrum of the unmodified base material. researchgate.netnih.gov
Table 1: Characteristic FTIR Peak Assignments for m-PEG4-(CH2)8-Phosphonic Acid Ethyl Ester This table is interactive. You can sort and filter the data.
| Functional Group | Bond | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Source |
| Polyethylene Glycol (PEG) | C-H | Stretching | 2850 - 2950 | researchgate.netbas.bgacs.orgresearchgate.net |
| Polyethylene Glycol (PEG) | C-O-C | Stretching | ~1100 | researchgate.netresearchgate.net |
| Alkyl Chain | C-H | Stretching | 2850 - 2950 | bas.bgacs.org |
| Phosphonic Acid Ethyl Ester | P=O | Stretching | 1100 - 1250 | researchgate.net |
| Phosphonic Acid Ethyl Ester | P-O-C | Stretching | 940 - 1050 | researchgate.net |
Thermal Analysis for Polymer Content and Grafting Density
Thermal analysis techniques are crucial for quantifying the amount of organic material, such as m-PEG4-(CH2)8-phosphonic acid ethyl ester, attached to an inorganic substrate.
Thermogravimetric Analysis (TGA) of Functionalized Materials
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the polymer content and grafting density of functionalized materials, particularly for nanoparticles or other inorganic substrates. researchgate.net The method involves monitoring the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). marquette.edu
For a material functionalized with m-PEG4-(CH2)8-phosphonic acid ethyl ester, the TGA curve will show distinct mass loss steps corresponding to the thermal decomposition of the organic PEG-phosphonate layer. The initial mass loss, typically below 150°C, is attributed to the removal of adsorbed water or solvents. The primary decomposition of the organic molecule occurs at higher temperatures, generally between 200°C and 500°C. marquette.edunih.gov The inorganic core material remains stable at these temperatures, leaving a residual mass at the end of the analysis.
The difference in mass loss between the bare, unmodified material and the functionalized material allows for the precise calculation of the grafted polymer amount. researchgate.net From this mass loss, the grafting density (σ), often expressed as polymer chains per square nanometer (chains/nm²), can be calculated. This calculation requires knowing the surface area of the substrate (e.g., from TEM for nanoparticles) and the molecular weight of the grafted molecule. nih.gov The grafting density is a critical parameter that influences the surface properties, stability, and biological interactions of the functionalized material. nih.gov
Table 2: Illustrative TGA Data for Calculating Grafting Density on Nanoparticles This table is interactive. You can sort and filter the data.
| Parameter | Symbol | Example Value | Unit | Description | Source |
| Mass Loss of Organic Shell (from TGA) | wt%shell | 15 | % | The percentage of mass lost due to the decomposition of the grafted organic layer. | nih.gov |
| Residual Mass of Inorganic Core (from TGA) | wt%core | 85 | % | The final percentage of mass remaining, corresponding to the inorganic core material. | nih.gov |
| Molecular Weight of Grafted Molecule | MWpolymer | 412.5 | g/mol | Molecular weight of m-PEG4-(CH2)8-phosphonic acid ethyl ester. cd-bioparticles.net | cd-bioparticles.net |
| Average Nanoparticle Radius (from TEM) | rNP | 10 | nm | The radius of the core nanoparticle, used to calculate the surface area. | nih.gov |
| Calculated Grafting Density | σTGA | 1.2 | chains/nm² | The number of polymer chains per unit of surface area on the nanoparticle. | nih.gov |
Dynamic Light Scattering (DLS) for Colloidal Properties of Functionalized Systems
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for characterizing the size distribution and stability of colloidal suspensions, such as nanoparticles functionalized with m-PEG4-(CH2)8-phosphonic acid ethyl ester. nih.gov DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension. nih.gov These fluctuations are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter via the Stokes-Einstein equation.
Functionalization of surfaces with a hydrophilic PEG linker like m-PEG4-(CH2)8-phosphonic acid ethyl ester significantly alters the colloidal properties. The phosphonic acid group serves as a strong anchor to various metal and metal oxide surfaces, while the PEG chain extends into the surrounding medium. nih.govspecificpolymers.com This surface modification typically leads to an increase in the hydrodynamic diameter of the particles, which can be readily quantified by DLS. researchgate.net
A key benefit of this PEGylation is the enhancement of colloidal stability. nih.gov The grafted PEG chains create a steric barrier on the particle surface that prevents aggregation by physically hindering close contact between particles. nih.gov This steric repulsion leads to a more stable and monodisperse suspension, which is reflected in DLS measurements as a low polydispersity index (PDI). Furthermore, the dense layer of hydrophilic PEG chains can effectively reduce non-specific protein adsorption, a critical property for biomedical applications. nih.gov
Table 3: Representative DLS Results for Nanoparticles Before and After Functionalization This table is interactive. You can sort and filter the data.
| Sample | Hydrodynamic Diameter (Z-average) | Polydispersity Index (PDI) | Colloidal Stability | Source |
| Bare Nanoparticles | 50 nm | 0.350 | Prone to Aggregation | researchgate.net |
| Nanoparticles + m-PEG4-(CH2)8-phosphonic acid | 75 nm | 0.150 | High | nih.govresearchgate.netnih.gov |
Mechanistic Investigations of Interfacial Adsorption of M Peg4 Ch2 8 Phosphonic Acid Ethyl Ester
Adsorption Isotherms and Kinetics on Diverse Inorganic Substrates
The adsorption of phosphonate-terminated molecules onto inorganic substrates can be described by various isotherm models, which relate the amount of adsorbed substance to its concentration in the surrounding medium at equilibrium. Kinetic studies, on the other hand, provide insights into the rate of adsorption.
Quantification of Surface Coverage and Grafting Density
The extent of surface modification by m-PEG4-(CH2)8-phosphonic acid is quantified by surface coverage and grafting density. Surface coverage refers to the fraction of the substrate surface occupied by the adsorbed molecules, while grafting density specifies the number of molecules attached per unit area.
Interactive Table: Representative Grafting Densities of PEGylated Molecules on Inorganic Surfaces Please note: The following data is for illustrative purposes and is based on studies of similar molecules, not the specific compound of this article.
| Molecule | Substrate | Grafting Density (chains/nm²) | Reference |
| MPEG-Alginate | Hydrogel | 1.00 ± 0.03 | nih.gov |
| PEG-Aldehyde | Silicon Wafer | Varies with salt concentration | mdpi.com |
| Thiol-PEG | Gold Nanoparticles | Dependent on GNP size and PEG MW | rsc.org |
Kinetic Studies of Adsorption Dynamics
The rate at which m-PEG4-(CH2)8-phosphonic acid ethyl ester adsorbs onto a substrate can be modeled using kinetic equations such as the pseudo-first-order and pseudo-second-order models. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available adsorption sites, while the pseudo-second-order model implies that the rate-limiting step is a chemical reaction between the adsorbate and the surface. researchgate.net
Studies on the adsorption of phosphonates on iron have shown that the process is complex, involving a fast initial adsorption followed by a slower ordering of the molecules on the surface. researchgate.net The adsorption of phosphonates on indium tin oxide has been successfully modeled using a Langmuir adsorption model, where the observed rate constant was found to depend on the concentration of the phosphonate (B1237965) solution.
Interactive Table: Representative Kinetic Parameters for Phosphonate/Phosphate (B84403) Adsorption Please note: The following data is for illustrative purposes and is based on studies of similar molecules, not the specific compound of this article.
| Adsorbate | Adsorbent | Kinetic Model | Rate Constant | Reference |
| Phosphate | Sediment | Pseudo-second-order | K = 25.2554 gmol⁻¹hour⁻¹ | nih.gov |
| 3-Phosphonopropanoic acid | Indium Tin Oxide | Langmuir | k_obs increases with concentration |
Influence of Substrate Chemistry and Crystallography on Adsorption Modes
The chemical nature and crystallographic orientation of the inorganic substrate play a pivotal role in determining how m-PEG4-(CH2)8-phosphonic acid ethyl ester molecules arrange and bind at the interface.
Interactions with Metal Oxides (e.g., Titanium Dioxide, Iron Oxide, Aluminum Oxide, Cerium Oxide)
Phosphonic acids exhibit a strong affinity for a variety of metal oxide surfaces. nih.gov The interaction is generally characterized by the formation of strong, hydrolytically stable bonds between the phosphonate group and the metal atoms on the oxide surface.
Titanium Dioxide (TiO₂): Phosphonic acids bind strongly to TiO₂ surfaces, and this interaction can be used to tune the surface potential of the material. nih.gov The adsorption of PEGylated phosphonates on TiO₂ has been studied to enhance the biocompatibility of TiO₂ nanoparticles. mdpi.com
Iron Oxide (Fe₂O₃): The adsorption of PEGylated phosphonates on iron oxide nanoparticles is a common strategy to create stable, biocompatible nanoparticles for biomedical applications such as magnetic resonance imaging (MRI). nih.govnih.gov The phosphonate anchor ensures a robust attachment of the PEG chains to the nanoparticle surface. nih.gov
Aluminum Oxide (Al₂O₃): Phosphonic acids are known to form self-assembled monolayers on aluminum oxide surfaces. researchgate.net
Cerium Oxide (CeO₂): Phosphonic acid-terminated PEG oligomers have been successfully used to functionalize cerium oxide nanoparticles, leading to stable aqueous suspensions. arxiv.orgresearchgate.netresearchgate.netnih.gov The adsorption is driven by a high affinity of the phosphonate head for the ceria surface. nih.gov
Binding Modes of Phosphonate Groups (e.g., Monodentate, Bidentate, Multinuclear)
The phosphonate group can coordinate to metal oxide surfaces in several ways, including monodentate, bidentate, and tridentate binding modes. In a monodentate fashion, one oxygen atom of the phosphonate group binds to a metal center on the surface. In a bidentate mode, two oxygen atoms of the phosphonate group bind to one or two metal centers. A multinuclear or bridging mode involves the phosphonate group binding to multiple metal centers on the surface. The specific binding mode is influenced by factors such as the substrate crystallography, surface hydroxylation, and the presence of other molecules. On iron oxides, phosphonate ligands can form bidentate or tridentate coordination bonds. utmb.edu
Elucidation of Steric and Electrostatic Contributions to Adsorption Phenomena
The adsorption of m-PEG4-(CH2)8-phosphonic acid ethyl ester is governed by a balance of forces, including the specific chemical interaction of the phosphonate group, as well as steric and electrostatic contributions from the entire molecule.
The PEG chain of the molecule introduces a steric barrier upon adsorption. This steric hindrance can prevent the close packing of molecules on the surface, thereby influencing the final grafting density. nih.gov The length of the PEG chain is a critical parameter; longer chains will create a thicker, more repulsive layer, which can be beneficial in applications requiring the prevention of non-specific protein adsorption. dovepress.com The steric repulsion between PEG chains also affects the conformation of the adsorbed layer, which can transition from a "mushroom" to a "brush" regime at higher grafting densities.
Solvent Effects and pH Dependence on Adsorption Behavior
The interfacial adsorption of "m-PEG4-(CH2)8-phosphonic acid ethyl ester" is critically influenced by the surrounding solvent environment and the pH of the system. While specific studies on this exact molecule are not extensively available, the behavior of analogous phosphonic acids, their esters, and PEGylated compounds provides significant insights into the expected mechanistic pathways. The choice of solvent affects the solubility of the molecule, its conformation in solution, and its interactions with the substrate surface, thereby influencing the kinetics and quality of the self-assembled monolayer (SAM). Concurrently, pH plays a pivotal role in the protonation state of the phosphonate group, which is a key determinant for its binding to various surfaces.
Solvent Effects on Adsorption
The formation of well-ordered self-assembled monolayers of phosphonic acids and their esters is highly dependent on the choice of solvent. The solvent can influence the solubility of the adsorbing molecule, the solvation of its headgroup and alkyl chain, and the nature of the substrate-solvent interface.
Research on similar phosphonic acids has highlighted several common solvents for the formation of SAMs on various oxide surfaces. A study on the immobilization of phosphonic acids and their esters on mesoporous silica (B1680970) utilized toluene (B28343) in a Dean-Stark apparatus, which facilitates the removal of water and can drive the covalent bond formation between the phosphonate and surface hydroxyl groups. mdpi.com Other investigations into the formation of organophosphonic acid monolayers have employed solvents such as isopropanol (B130326) for adsorption onto gold surfaces. researchgate.net
The quality of the resulting monolayer is a direct consequence of the interplay between solvent-molecule and molecule-substrate interactions. For instance, the use of different solvents can lead to variations in the packing density and ordering of the adsorbed molecules. While detailed comparative studies on "m-PEG4-(CH2)8-phosphonic acid ethyl ester" are not available, the table below summarizes findings for other phosphonic acids, illustrating the impact of the solvent on monolayer formation.
Table 1: Influence of Solvent on the Formation of Phosphonic Acid Self-Assembled Monolayers (General Findings)
| Solvent | Substrate | Observations |
| Toluene | Mesoporous Silica | Facilitates covalent bond formation through azeotropic removal of water. mdpi.com |
| Isopropanol | Gold | Used for the formation of self-assembled monolayers of various organophosphonic acids. researchgate.net |
| Ethanol | Titanium Alloy | Commonly used for liquid phase deposition of phosphonic acid monolayers. |
It is important to note that for "m-PEG4-(CH2)8-phosphonic acid ethyl ester", the presence of the hydrophilic PEG chain can influence its solubility in a range of solvents, potentially broadening the choice of suitable media for adsorption studies.
pH Dependence on Adsorption Behavior
The pH of the aqueous medium is a critical parameter that governs the adsorption of phosphonic acids and, to a certain extent, their esters on surfaces, particularly metal oxides. The binding of the phosphonate headgroup to a metal oxide surface typically proceeds via the deprotonation of the P-OH groups to form P-O-Metal bonds. researchgate.net This process is inherently sensitive to the pH of the solution, which dictates the degree of ionization of the phosphonic acid.
For phosphonic acids, the acidity of the two protons can be significantly different. For example, aryl phosphonic acids exhibit a first pKa in the range of 1.1 to 2.3 and a second pKa between 5.3 and 7.2. beilstein-journals.org The adsorption is therefore expected to be most efficient at a pH that facilitates the deprotonation of at least the first acidic proton.
In the case of "m-PEG4-(CH2)8-phosphonic acid ethyl ester", the phosphonic acid group is esterified, meaning it does not have the same acidic protons as a free phosphonic acid. However, the stability of the ester itself can be pH-dependent. Hydrolysis of the ethyl ester to the corresponding phosphonic acid can be catalyzed by both acidic and basic conditions. beilstein-journals.org Should hydrolysis occur, the resulting phosphonic acid would then be subject to the pH-dependent adsorption behavior described above.
Table 2: pKa Values for Aryl Phosphonic Acids
| pKa | Value Range | Implication for Adsorption |
| First pKa | 1.1 - 2.3 | Deprotonation begins at very low pH, enabling initial surface interaction. beilstein-journals.org |
| Second pKa | 5.3 - 7.2 | Further deprotonation occurs in a physiologically relevant pH range, potentially strengthening the surface binding. beilstein-journals.org |
The surface coverage of phosphonic acid-terminated self-assembled monolayers has been shown to be controllable by adjusting the dissociation degree of the phosphonic acid groups in the bulk solution, which is a direct function of pH. specificpolymers.com This principle allows for the fine-tuning of the surface properties by manipulating the pH during the adsorption process.
Engineering of Material Surface Properties Via M Peg4 Ch2 8 Phosphonic Acid Ethyl Ester Functionalization
Modulation of Interfacial Energy and Wettability Characteristics
The covalent attachment of m-PEG4-(CH2)8-phosphonic acid ethyl ester to a substrate fundamentally alters its surface energy and, consequently, its wetting behavior. The phosphonic acid ethyl ester group forms a hydrolytically stable, covalent bond with a variety of metal oxide surfaces, such as titanium dioxide (TiO2), aluminum oxide (Al2O3), and zirconium dioxide (ZrO2). psu.edu This strong anchoring ensures the durability of the functional layer.
Table 1: Representative Water Contact Angles for Surfaces with and without PEG-Phosphonate Functionalization
| Surface | Water Contact Angle (°) |
| Unmodified Titanium Dioxide | 70 - 80 |
| PEG-Phosphonate Modified Titanium Dioxide | 30 - 50 |
| Unmodified Silicon Dioxide | 40 - 50 |
| PEG-Phosphonate Modified Silicon Dioxide | 20 - 40 |
Note: Data are representative values from studies on analogous oligo(ethylene glycol) phosphonate (B1237965) systems and are intended to illustrate the expected trend.
Formation of Hydration Layers and Their Stability
A key feature of surfaces functionalized with polyethylene (B3416737) glycol is the formation of a tightly bound hydration layer. uni-tuebingen.denih.gov The ether oxygen atoms in the PEG chains form hydrogen bonds with water molecules, creating a physical and energetic barrier at the interface. kit.edu This hydration layer is crucial for many of the desirable properties of PEGylated surfaces, particularly their resistance to non-specific biomolecular adsorption.
The stability of this hydration layer is influenced by the density and conformation of the grafted PEG chains. For m-PEG4-(CH2)8-phosphonic acid ethyl ester, the C8 alkyl spacer allows for a degree of conformational flexibility in the PEG chains, which can enhance their ability to interact with water. Infrared spectroscopy studies on similar oligo(ethylene glycol)-terminated SAMs have shown shifts in the C-O-C stretching vibration upon exposure to water, providing direct evidence of this hydration. uni-tuebingen.denih.gov The stability of the phosphonate-surface bond further ensures that this hydration layer remains intact under a variety of aqueous conditions. nih.gov
Strategies for Mitigating Non-Specific Biomolecular Adsorption (Anti-fouling Properties)
The ability to resist the non-specific adsorption of proteins and other biomolecules, a property known as anti-fouling, is a major driver for the use of PEGylated surfaces in biomedical and biotechnological applications. The functionalization of surfaces with m-PEG4-(CH2)8-phosphonic acid ethyl ester is an effective strategy to impart such properties. The primary mechanism behind this anti-fouling behavior is steric repulsion, mediated by the aforementioned hydration layer. nih.gov When a protein approaches the surface, the compression of the hydrated PEG chains is entropically and enthalpically unfavorable, thus preventing adsorption.
Resistance to Protein Adsorption and Conformation on Modified Surfaces
Surfaces modified with m-PEG4-(CH2)8-phosphonic acid ethyl ester are expected to exhibit a significant reduction in the adsorption of proteins such as albumin and fibrinogen, which are abundant in biological fluids. nih.gov Quartz crystal microbalance (QCM) is a powerful technique for quantifying protein adsorption in real-time. nih.govmicrophotonics.comnih.gov Studies using QCM on surfaces with analogous PEG-phosphonate coatings have demonstrated a dramatic decrease in the mass of adsorbed protein compared to unmodified surfaces. nih.gov
The density of the PEG chains on the surface is a critical parameter. Higher grafting densities generally lead to greater protein resistance. nih.gov The length of the PEG chain also plays a role, with even short oligomers like PEG4 being effective at preventing protein adsorption. nih.gov Furthermore, even when some protein adsorption does occur on PEGylated surfaces, the proteins are more likely to retain their native conformation, which can be crucial for maintaining their biological function or for preventing the initiation of an adverse biological response. nih.gov
Table 2: Representative Protein Adsorption Data on Unmodified and PEG-Phosphonate Modified Surfaces (Measured by QCM)
| Surface | Protein | Adsorbed Mass (ng/cm²) |
| Unmodified Gold | Fibrinogen | ~400 - 600 |
| PEG-Thiol Modified Gold | Fibrinogen | < 50 |
| Unmodified Titanium Dioxide | Albumin | ~200 - 350 |
| PEG-Phosphonate Modified Titanium Dioxide | Albumin | < 30 |
Note: Data are representative values from studies on analogous oligo(ethylene glycol) phosphonate and thiol systems and are intended to illustrate the expected trend.
Control of Microbial Adhesion and Biofilm Formation on Functionalized Surfaces
The initial step in biofilm formation is the adhesion of microorganisms to a surface. mdpi.comfrontiersin.org Surfaces that resist protein adsorption are often also effective at reducing microbial attachment, as the conditioning film of proteins that often precedes bacterial colonization is prevented from forming. nih.gov Therefore, surfaces functionalized with m-PEG4-(CH2)8-phosphonic acid ethyl ester are anticipated to exhibit significant resistance to microbial adhesion.
Studies on various PEG-modified surfaces have shown a marked reduction in the attachment of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.govnih.gov The hydrated, sterically repulsive barrier presented by the PEG chains is effective at preventing the initial, reversible attachment of bacteria. Consequently, the subsequent irreversible adhesion and the formation of mature biofilms are significantly inhibited. While surfaces modified with short oligo(ethylene glycol) chains have demonstrated effectiveness in inhibiting initial bacterial adhesion, longer-term prevention of biofilm formation can be more challenging. nih.govnih.gov
Table 3: Representative Microbial Adhesion on Unmodified and PEG-Modified Surfaces
| Surface | Microorganism | Adhesion Reduction (%) |
| PEG-modified Polyurethane | Staphylococcus epidermidis | > 90% |
| PEG-modified Polyurethane | Escherichia coli | > 95% |
| OEG-terminated SAM on Gold | Pseudomonas aeruginosa | ~70-80% |
Note: Data are representative values from studies on analogous PEG-modified systems and are intended to illustrate the expected trend.
Integration of M Peg4 Ch2 8 Phosphonic Acid Ethyl Ester in Advanced Hybrid Material Systems
Colloidal Stabilization and Dispersion of Inorganic Nanoparticles
The aggregation of nanoparticles in solution is a critical challenge that can hinder their application. The use of surface ligands is a common strategy to overcome this issue. The m-PEG4-(CH2)8-phosphonic acid ethyl ester is particularly well-suited for this purpose due to its distinct molecular components. The phosphonic acid ethyl ester group can be hydrolyzed to a phosphonic acid, which exhibits a strong affinity for and forms stable bonds with the surface of various inorganic nanoparticles, such as metal oxides. Concurrently, the PEG chain extends into the surrounding medium, providing a steric barrier that prevents nanoparticles from approaching each other and aggregating.
The conjugation of nanoparticles with polyethylene (B3416737) glycol (PEG) is a well-established strategy for improving their colloidal and biological stability. nih.gov The presence of the PEG chain on m-PEG4-(CH2)8-phosphonic acid ethyl ester significantly enhances the long-term colloidal stability of inorganic nanoparticles in both aqueous and complex biological media. This stability is crucial for applications in fields such as nanomedicine, diagnostics, and catalysis, where nanoparticles must remain well-dispersed to be effective.
Research on similar PEGylated phosphonate (B1237965) systems has demonstrated their efficacy in preventing nanoparticle aggregation. For instance, studies on phosphonic acid-terminated PEG for coating layered double hydroxide (B78521) (LDH) nanoparticles have shown that the PEG coating maintains the dispersity of the nanoparticles in water and saline solutions. nih.gov The stability of such PEGylated nanoparticles is influenced by factors including the mass ratio of the PEG ligand to the nanoparticle, the molecular weight of the PEG, and the nature of the anions present in the LDH structure. nih.gov
To illustrate the effectiveness of PEGylation on colloidal stability, the following table, adapted from studies on PEG-coated gold nanoparticles, demonstrates the enhanced stability in the presence of a destabilizing agent.
| Nanoparticle System | PEG Ligand | Half-life in 10 mM DTT (min) |
| 20 nm AuNPs | PEG5000-Thiol | ~ 100 |
| 40 nm AuNPs | PEG5000-Thiol | ~ 60 |
| 20 nm AuNPs | PEG5000-Thioctic Acid | > 200 |
| 40 nm AuNPs | PEG5000-Thioctic Acid | ~ 120 |
This table is representative of the stabilizing effect of PEGylation on nanoparticles and is based on data from related systems. DTT (dithiothreitol) is used to challenge the stability of the ligand-nanoparticle bond. A longer half-life indicates greater stability. nih.gov
Development of Functionalized Core-Shell Architectures and Polymeric Ligands
The unique bifunctional nature of m-PEG4-(CH2)8-phosphonic acid ethyl ester makes it an ideal candidate for the development of functionalized core-shell architectures. In these structures, an inorganic core is coated with an organic shell, which can impart new properties or improve compatibility with a surrounding matrix. The phosphonate end of the molecule anchors to the inorganic core, while the PEG chain forms the basis of the shell.
The synthesis of such core-shell nanoparticles can be achieved through various methods. For instance, iron/silica (B1680970)/gold core-shell nanoparticles have been synthesized and subsequently functionalized to enhance their biocompatibility and prepare them for entrapment within polymeric micelles. unito.it While this example uses a different ligand, the principle of using a bifunctional linker to bridge the inorganic core and the polymeric shell is directly applicable to m-PEG4-(CH2)8-phosphonic acid ethyl ester.
Furthermore, m-PEG4-(CH2)8-phosphonic acid ethyl ester can be incorporated into more complex polymeric ligands. These polymeric ligands can be designed to have multiple anchoring points for enhanced binding to the nanoparticle surface and can include other functional groups for further chemical modifications. The PEG component of the ligand ensures that the resulting core-shell nanoparticles are well-dispersed and stable in solution. For example, biodegradable poly(ester amide) (PEA) and PEGylating surfactants have been used to create micro/nanoparticles with a distinct core-shell structure. mdpi.com The core-shell structure was confirmed by identifying the characteristic absorption bands of the PEA core and the PEG shell. mdpi.com
The versatility of m-PEG4-(CH2)8-phosphonic acid ethyl ester allows for the creation of a wide range of core-shell nanoparticles with tailored properties. The choice of the inorganic core and any additional functionalization of the PEG chain can be adapted to the specific application, which may range from drug delivery to catalysis and advanced imaging.
Role in Composite Material Fabrication and Surface Compatibility
The m-PEG4-(CH2)8-phosphonic acid ethyl ester can act as a coupling agent to improve the compatibility between inorganic fillers and a polymer matrix. The phosphonate group can bind strongly to the surface of inorganic fillers like metal oxides, while the PEG chain can entangle with or be covalently linked to the polymer matrix. This molecular bridge enhances the adhesion between the two phases, leading to better dispersion of the filler and improved stress transfer from the matrix to the filler.
Bioconjugation Strategies and Bio Interfacial Engineering Facilitated by M Peg4 Ch2 8 Phosphonic Acid Ethyl Ester
Linker Chemistry and Reactivity for Biomolecular Attachment
The efficacy of m-PEG4-(CH2)8-phosphonic acid ethyl ester as a linker is rooted in its distinct chemical functionalities at either end of a flexible spacer. This structure comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, a central alkyl chain, and a terminal phosphonic acid ethyl ester group. This non-cleavable linker provides a stable connection between conjugated molecules. creative-biolabs.com
The key to its utility in bioconjugation lies in the reactivity of the phosphonic acid ethyl ester group. Phosphonic acids are known to exhibit strong binding affinity for a variety of metal oxide surfaces. This interaction forms the basis for the stable anchoring of the linker, and any molecule attached to its other end, onto these substrates. The ethyl ester groups of the phosphonic acid can be hydrolyzed to yield the corresponding phosphonic acid, which is then capable of this high-affinity binding.
The other end of the linker is terminated with a methoxy (B1213986) group, which is generally considered chemically inert. This end of the molecule is not intended for direct covalent attachment to biomolecules. Instead, the utility of this compound often involves its prior incorporation into a larger molecular construct, or its use in self-assembled monolayers where the methoxy-terminated PEG chains are exposed to the surrounding environment. The PEG component itself is highly hydrophilic, which can enhance the water solubility of the resulting conjugates and reduce non-specific binding of proteins to surfaces functionalized with this linker. broadpharm.combroadpharm.com
Orthogonal Conjugation Chemistries for Multi-Component Assemblies
While the m-PEG4-(CH2)8-phosphonic acid ethyl ester itself possesses limited reactive sites for direct orthogonal conjugation, its true power in creating multi-component assemblies is realized when it is used in conjunction with other conjugation chemistries. The phosphonic acid end provides a specific anchoring point to a surface, leaving the rest of the molecule, including the PEG chain, available for further modification or for its inherent properties to be exploited.
For instance, a researcher could first create a self-assembled monolayer of m-PEG4-(CH2)8-phosphonic acid ethyl ester on a metal oxide surface. This surface could then be further functionalized. While the methoxy group is inert, a similar linker with a reactive group at the terminus of the PEG chain (e.g., an amine, carboxyl, or azide) could be co-assembled with the m-PEG4-(CH2)8-phosphonic acid ethyl ester. This would create a surface with a controlled density of reactive sites for the covalent attachment of biomolecules, alongside the protein-resistant properties of the methoxy-terminated PEG chains. This approach allows for the spatial segregation of different functionalities on a surface, a key principle in the design of complex bio-interfaces.
Design of Functionalized Surfaces for Controlled Biological Interactions in Research
A primary application of m-PEG4-(CH2)8-phosphonic acid ethyl ester is in the surface modification of materials to control their interaction with biological systems. broadpharm.com The phosphonic acid group's strong and stable binding to metal oxides like titanium dioxide, tantalum oxide, and indium tin oxide makes it an ideal anchor for creating self-assembled monolayers (SAMs) on these materials.
The resulting surface is decorated with a layer of PEG chains. The PEG component is well-known for its ability to resist protein adsorption and cell adhesion. This "stealth" property is crucial in many biomedical and research applications where non-specific interactions can lead to erroneous results or the failure of a device. By creating a PEGylated surface, researchers can effectively passivate a material against unwanted biological fouling.
The length of the PEG chain (in this case, a tetra-ethylene glycol unit) and the alkyl chain spacer can be precisely controlled during the synthesis of the linker. This allows for fine-tuning of the thickness and density of the passivating layer. The combination of the stable phosphonate (B1237965) anchor and the protein-repellent PEG chain makes this linker a powerful tool for creating biocompatible coatings on implants, biosensors, and other materials that come into contact with biological fluids.
Creation of Multi-Component Hybrid Constructs for Research Probes and Labels
In addition to surface modification, m-PEG4-(CH2)8-phosphonic acid ethyl ester can be a component in the synthesis of more complex molecular constructs used as research probes and labels. While the methoxy-terminated end is unreactive, the phosphonic acid end can be used to attach the linker to nanoparticles or other materials that have metal oxide surfaces.
For example, quantum dots, which are semiconductor nanocrystals with unique fluorescent properties, are often capped with metal oxide shells. By treating these quantum dots with m-PEG4-(CH2)8-phosphonic acid ethyl ester, a stable, hydrophilic PEG layer can be introduced onto their surface. This PEGylation is essential for the use of quantum dots in biological imaging, as it prevents their aggregation in biological media and reduces their non-specific uptake by cells.
Furthermore, this linker can be incorporated into more complex systems, such as liposomes or micelles, where the hydrophobic alkyl chain can be embedded within the lipid bilayer, and the hydrophilic PEG chain is exposed to the aqueous environment. The phosphonic acid group could then be used to chelate metal ions or to interact with specific mineralized tissues.
The table below summarizes the key properties of m-PEG4-(CH2)8-phosphonic acid ethyl ester relevant to its application in bioconjugation and surface engineering.
| Property | Description | Reference(s) |
| Functional Groups | Methoxy (-OCH3), Polyethylene Glycol (PEG), Alkyl Chain, Phosphonic Acid Ethyl Ester | creative-biolabs.combroadpharm.com |
| Primary Reactivity | The phosphonic acid ethyl ester can be hydrolyzed to phosphonic acid, which strongly binds to metal oxide surfaces. | |
| Solubility | The hydrophilic PEG chain enhances water solubility. | broadpharm.combroadpharm.com |
| Key Applications | Surface modification of metal oxides, formation of self-assembled monolayers, creation of protein-resistant surfaces, component of drug delivery systems. | broadpharm.com |
Structure Property Relationships in M Peg4 Ch2 8 Phosphonic Acid Ethyl Ester Systems
Influence of Poly(ethylene glycol) Chain Length (m-PEG4) on Interfacial Behavior and Colloidal Stability
The poly(ethylene glycol) (PEG) component is fundamental to the interfacial properties and colloidal stability of systems functionalized with m-PEG4-(CH2)8-phosphonic acid ethyl ester. The PEG chain, due to its hydrophilic nature, extends into the surrounding aqueous medium, creating a steric barrier that prevents nanoparticle aggregation and reduces non-specific protein adsorption. nih.govdovepress.com
The length of the PEG chain is a critical parameter. While the "m-PEG4" designation specifies four ethylene (B1197577) glycol repeat units, the principles derived from studies on various PEG chain lengths are directly applicable. Generally, increasing the PEG chain length enhances the thickness of the protective hydration layer on a nanoparticle's surface. dovepress.com This leads to improved colloidal stability, as longer PEG chains provide a more effective steric shield against aggregation induced by high ionic strength or interactions with biomolecules. nih.govresearchgate.net Studies on PEGylated nanoparticles have shown that increasing the PEG molecular weight can lead to a greater reduction in non-specific protein adsorption and reduced uptake by macrophage cells, a desirable "stealth" effect in drug delivery applications. nih.govdovepress.com
Table 1: Effect of PEG Chain Length on Nanoparticle Properties This table compiles representative data from studies on various nanoparticle systems to illustrate general trends.
| Nanoparticle System | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Stability Observation |
| Chitosan NPs dovepress.com | 0 (unmodified) | 112.8 | +35.0 | Aggregation over time |
| Chitosan NPs dovepress.com | 750 | 135.4 | +21.2 | Improved stability |
| Chitosan NPs dovepress.com | 2000 | 158.2 | +15.7 | Further improved stability |
| Chitosan NPs dovepress.com | 5000 | 171.2 | +7.4 | Most stable, but reduced cellular uptake |
| PLGA NPs nih.gov | 2000 | ~160 | - | Baseline stability and uptake |
| PLGA NPs nih.gov | 3000 | ~175 | - | Optimal for antibody-receptor interactions |
| PLGA NPs nih.gov | 5000 | ~190 | - | Reduced binding and uptake |
| MNPSNPs mdpi.com | 2000 | - | - | Mass loss of 14% via TGA |
| MNPSNPs mdpi.com | 5000 | - | - | Mass loss of 18% via TGA |
| MNPSNPs mdpi.com | 10000 | - | - | Mass loss of 20% via TGA |
Impact of Alkyl Spacer Length (-(CH2)8-) on Ligand Conformation and Surface Packing Density
The eight-carbon alkyl chain, -(CH2)8-, acts as a spacer between the hydrophilic m-PEG4 segment and the phosphonic acid ethyl ester anchoring group. The length of this spacer is a determining factor for the conformation of the ligand and the packing density of the resulting self-assembled monolayer (SAM).
The formation of well-ordered and densely packed SAMs is driven by the van der Waals interactions between adjacent alkyl chains. researchgate.net Studies on various alkyl phosphonic and phosphoric acids have consistently shown that the degree of order and packing density of the monolayer increases with alkyl chain length. researchgate.netnih.govacs.org Shorter alkyl chains (less than ~10-12 carbons) tend to form more disordered, liquid-like monolayers, whereas longer chains (e.g., C14, C16, C18) can arrange into highly ordered, crystalline-like structures. nih.govresearchgate.net This transition from a disordered to an ordered state is often observed as a shift in the symmetric and antisymmetric C-H stretching modes in infrared spectra to lower wavenumbers. researchgate.netacs.org
The -(CH2)8- spacer in the specified molecule is of an intermediate length. While it provides substantial van der Waals interactions to promote self-assembly, it may not achieve the same high crystalline order as ligands with C14 or C16 chains. researchgate.net However, this intermediate length can be advantageous. Studies on aptamer-amphiphiles have shown that the alkyl spacer length dramatically influences the morphology of self-assembled nanostructures, with a C12 spacer leading to cylindrical micelles while a shorter C4 spacer produced spherical micelles. nih.govnih.gov The C8 spacer, therefore, offers a balance, providing enough flexibility for the phosphonic acid headgroup to find optimal binding sites on a substrate while ensuring sufficient lateral interactions to form a stable, relatively dense monolayer. This balance is crucial for creating robust functional surfaces.
Contribution of the Phosphonic Acid Ethyl Ester Moiety to Surface Affinity and Chemical Reactivity
The phosphonic acid ethyl ester group serves as the anchor for attaching the molecule to various surfaces, particularly metal oxides. Phosphonates, in their acid form, are known to have a very high affinity for metal oxide surfaces like titanium oxide, aluminum oxide, and indium tin oxide, where they can form strong, covalent M-O-P bonds. researchgate.netresearchgate.net This strong binding is a key advantage over other common anchoring groups like carboxylic acids. researchgate.netsci-hub.se
The ester form, as in m-PEG4-(CH2)8-phosphonic acid ethyl ester, modifies this reactivity. While the free phosphonic acid adsorbs via a condensation reaction between its P-OH groups and surface hydroxyls, the ester must first be hydrolyzed to expose these reactive groups. researchgate.netresearchgate.net However, the phosphonate (B1237965) ester can still interact with the surface. The P=O group can coordinate with surface metal atoms, contributing to the molecule's surface affinity even before hydrolysis. researchgate.net
The chemical reactivity of the ester allows for a two-step functionalization process. The molecule can be applied to a surface in its more soluble, less reactive ester form, potentially allowing for better process control. Subsequent treatment, such as with acid or base, can then hydrolyze the ester to the free phosphonic acid, locking the molecule onto the surface through robust covalent bonds. researchgate.netnih.gov This conversion is a critical step, as the stability of the resulting layer is significantly enhanced by the formation of these covalent linkages. Studies have shown that materials functionalized with phosphonic acids are stable against hydrolysis, whereas those linked via phosphate (B84403) esters are not. mdpi.com
Role of Esterification State (Ethyl Ester vs. Free Acid) on Adsorption and Functionalization
The esterification state of the phosphonate headgroup plays a pivotal role in the adsorption process and subsequent surface functionalization. The primary difference between the phosphonic acid ethyl ester and its corresponding free phosphonic acid lies in their mechanism and kinetics of adsorption, as well as the stability of the resulting bond.
Adsorption: The free phosphonic acid adsorbs directly and strongly onto metal oxide surfaces. researchgate.netrsc.org This process involves the deprotonation of the acid's hydroxyl groups and the formation of one, two, or even three P-O-Metal bonds (monodentate, bidentate, or tridentate coordination), creating a very stable, chemisorbed layer. acs.org The adsorption kinetics for free phosphonic acids can be very rapid, with monolayer formation occurring in less than a minute on hydroxyl-rich surfaces. kit.edu In contrast, the ethyl ester derivative has a different adsorption profile. Its initial affinity is lower and relies on weaker interactions, such as coordination of the phosphoryl oxygen (P=O) with the surface. researchgate.net For the ester to form the same robust covalent bonds as the free acid, it must undergo hydrolysis.
Functionalization: This difference in reactivity allows for controlled, multi-step functionalization strategies. The ethyl ester can be considered a "pro-ligand" that is activated in situ. One can deposit the ester onto a surface from solution and then trigger its permanent attachment by inducing hydrolysis. The most common method to convert a dialkyl phosphonate ester to a phosphonic acid is through acidic hydrolysis, often using concentrated hydrochloric acid at reflux. nih.govd-nb.infobeilstein-journals.org A milder, alternative method involves using bromotrimethylsilane (B50905) (TMS-Br) followed by methanolysis, known as the McKenna procedure. nih.govd-nb.info This controlled conversion is crucial because the final, covalently-bound phosphonic acid layer is significantly more stable than an adsorbed ester layer. mdpi.com
Table 2: Comparison of Esterified and Free Phosphonic Acid for Surface Modification
| Property | Phosphonic Acid Ethyl Ester | Free Phosphonic Acid |
| Primary Adsorption Mechanism | Weaker coordination (e.g., via P=O), physisorption | Strong chemisorption via condensation reaction |
| Bonding to Metal Oxide | No direct covalent P-O-M bonds | Forms stable, covalent P-O-M bonds |
| Adsorption Kinetics | Slower, diffusion-limited | Rapid, especially on hydroxylated surfaces kit.edu |
| Layer Stability | Lower; can be displaced more easily | High; robust against hydrolysis and solvent rinsing mdpi.com |
| Functionalization Strategy | Two-step process: adsorption followed by hydrolysis (e.g., using HCl or TMS-Br) nih.govd-nb.info | One-step direct adsorption from solution |
| Solubility | Generally more soluble in organic solvents | Higher polarity, more soluble in polar solvents |
Computational and Theoretical Investigations of M Peg4 Ch2 8 Phosphonic Acid Ethyl Ester Interactions
Molecular Dynamics Simulations of Surface Adsorption and Conformation
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic processes of surface adsorption and the subsequent conformational arrangement of m-PEG4-(CH2)8-phosphonic acid ethyl ester. These simulations model the atomic-level interactions over time, providing a detailed picture of how the molecule behaves in a given environment.
While direct MD simulation studies on m-PEG4-(CH2)8-phosphonic acid ethyl ester are not extensively available in public literature, valuable insights can be drawn from simulations of analogous systems, such as long-chain alkylphosphonic acids and polyethylene (B3416737) glycol (PEG) chains on metal oxide surfaces like alumina (B75360) and titania. nih.govrsc.org
MD simulations of octadecylphosphonic acid (ODPA) on α-alumina have shown that the formation of a self-assembled monolayer (SAM) is a stepwise process. rsc.org Initially, individual molecules adsorb onto the surface, and with increasing surface coverage, they begin to organize into ordered domains. The final density and ordering of the monolayer are influenced by factors such as the solvent environment. rsc.org For instance, simulations comparing SAM formation in a vacuum versus in solvents like 2-propanol and hexane (B92381) reveal differences in the packing motifs and defect densities of the resulting monolayer. rsc.org
The adsorption process itself is governed by the interaction of the phosphonate (B1237965) headgroup with the substrate. MD simulations can elucidate the role of surface hydroxyl groups and adsorbed water molecules in mediating this interaction. The ethyl ester group on the phosphonate will also affect the binding and orientation compared to a free phosphonic acid.
Interactive Data Table: Simulated Parameters for Analogous Systems
Below is a table summarizing typical parameters and findings from MD simulations of systems analogous to m-PEG4-(CH2)8-phosphonic acid ethyl ester.
| Parameter | Analogous System | Typical Findings |
| Monolayer Ordering | Octadecylphosphonic acid on α-alumina | Gradual ordering with increasing surface coverage; solvent-dependent packing. rsc.org |
| PEG Chain Conformation | Polyethylene glycol in water | Highly flexible with a persistence length of approximately 3.7-3.8 Å. nih.gov |
| Surface Interaction | Alkylphosphonic acids on metal oxides | Strong interaction mediated by surface hydroxyl groups. |
| Solvent Effects | Octadecylphosphonic acid in various solvents | Solvent molecules can co-adsorb and influence the final monolayer structure. rsc.org |
Quantum Chemical Calculations for Binding Energy and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the binding energies and predicting the reactivity of molecules like m-PEG4-(CH2)8-phosphonic acid ethyl ester with a surface. These calculations provide a static, ground-state picture of the electronic interactions that drive the adsorption process.
Studies on the binding of phosphonic acids to metal oxide surfaces, such as titanium oxide (TiO2) and aluminum oxide (Al2O3), have revealed that the binding is strong and typically involves the formation of covalent bonds between the phosphorus atom and the metal atoms on the surface, often through oxygen bridges (P-O-M). nih.gov The binding energy is influenced by the number of these bonds, leading to monodentate, bidentate, or tridentate binding modes.
For phosphonic acids on TiO2, the transformation of P-OH bonds to P-O-Ti bonds is a key indicator of covalent attachment, which can be computationally modeled and experimentally verified through techniques like X-ray Photoelectron Spectroscopy (XPS). nih.gov The calculated binding energies for such interactions are significant, indicating a stable attachment to the surface.
The ethyl ester group in m-PEG4-(CH2)8-phosphonic acid ethyl ester would alter the binding mechanism compared to a free phosphonic acid. The absence of acidic protons means that the initial deprotonation step that often precedes binding for phosphonic acids would not occur. Instead, the interaction would likely be driven by the Lewis acidity of the surface metal sites and the Lewis basicity of the phosphoryl oxygen and the ester oxygen atoms. This may result in a different binding energy and geometry compared to the corresponding phosphonic acid.
Interactive Data Table: Calculated Binding Energies for Analogous Systems
The following table presents representative binding energy data from quantum chemical calculations for similar phosphonate-surface systems.
| Molecule/Surface | Computational Method | Calculated Binding Energy (eV) | Binding Mode |
| Phenylphosphonic acid on anatase TiO2(101) | DFT | Varies with coverage and binding mode | Bidentate/Monodentate researchgate.net |
| (4-(diphenylamino)phenyl)phosphonic acid on ITO | DFT | -3.59 | Not specified researchgate.net |
| ABT on ITO | DFT | -1.97 | Not specified researchgate.net |
Note: The binding energies are highly dependent on the specific surface, the computational method used, and the environment (e.g., presence of solvent).
Predictive Models for Interfacial Phenomena and Stability
Predictive models for interfacial phenomena and the stability of self-assembled monolayers of molecules like m-PEG4-(CH2)8-phosphonic acid ethyl ester are often built upon the foundational data obtained from MD simulations and quantum chemical calculations. These models aim to forecast the long-term behavior and stability of the modified surfaces under various conditions.
For phosphonate-based SAMs, stability is a key concern. The strong covalent bonds predicted by quantum chemical calculations suggest a high degree of thermal and chemical stability. Predictive models for the stability of these layers would consider factors such as:
Hydrolytic Stability: The P-O-M bonds can be susceptible to hydrolysis, especially at extreme pH values. The presence of the PEG chain in m-PEG4-(CH2)8-phosphonic acid ethyl ester could influence the local water concentration at the interface, thereby affecting hydrolytic stability.
Thermal Stability: The decomposition of the organic components of the monolayer at elevated temperatures is another failure mode. The thermal stability of the PEG and alkyl chains would be a limiting factor.
Mechanical Stability: The resistance of the SAM to mechanical wear and abrasion can be modeled by considering the intermolecular forces within the monolayer and the strength of the surface-adsorbate bond.
The combination of a robust anchoring group (phosphonate ester), a flexible and hydrophilic spacer (PEG4), and a hydrophobic alkyl chain ((CH2)8) suggests a complex interplay of forces that will govern the interfacial phenomena. Predictive models would need to be multi-scale, integrating quantum mechanical details of the binding with classical force-field descriptions of the longer chains and their interactions.
Future Research Trajectories and Transformative Opportunities in Pegylated Phosphonate Chemistry
Exploration of Novel Substrate Interactions and Surface Chemistries
The interaction of the phosphonic acid headgroup with various substrates is a cornerstone of this technology. While extensive research has been conducted on substrates like titanium and silicon oxides, a significant avenue for future research lies in exploring the interactions of PEGylated phosphonates with a broader range of materials. This includes novel metal oxides, nitrides, and mixed-metal alloy surfaces that are of interest in fields ranging from catalysis to next-generation electronics and biomedical implants.
A key area of investigation will be the influence of the substrate's crystal structure, surface energy, and hydroxylation state on the packing density, orientation, and stability of the resulting SAMs. For instance, studies on the formation of organophosphonate SAMs on zinc oxide (ZnO) nanowires have highlighted the critical role of the solvent in the self-assembly process. nih.gov The use of less polar solvents like toluene (B28343) was shown to produce well-defined SAMs with a tridentate coordination of the phosphonic acid to the surface, whereas more polar solvents like methanol (B129727) led to the formation of undesirable layered zinc compound byproducts. nih.gov Understanding these solvent-substrate-adsorbate interactions at a fundamental level will be crucial for creating highly ordered and functional surfaces.
Future research will likely focus on creating a predictive model for how the chain length of both the alkyl spacer ((CH2)8 in the case of the title compound) and the PEG segment (n=4) influences the final architecture of the SAM on different substrates. This will enable the rational design of PEGylated phosphonates for specific applications where precise control over surface properties like wettability and lubricity is required.
Advanced Functionalization Strategies for Complex Systems
The versatility of PEGylated phosphonates can be significantly expanded through advanced functionalization strategies. The terminal methoxy (B1213986) group of m-PEG4-(CH2)8-phosphonic acid ethyl ester represents a point for modification, but more sophisticated approaches involve the incorporation of reactive functional groups at the distal end of the PEG chain. This would transform the molecule from a simple surface passivator to a versatile platform for the covalent attachment of a wide array of molecules, including biomolecules, therapeutic agents, and catalysts.
One promising strategy is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). By synthesizing PEGylated phosphonates with a terminal azide (B81097) or alkyne group, surfaces can be readily functionalized with molecules bearing the complementary reactive handle. This modular approach allows for the creation of complex, multifunctional surfaces in a highly efficient and specific manner. For example, researchers have successfully functionalized Fe3O4 magnetic nanoparticles by first anchoring an alkyne-terminated phosphonic acid to the surface, followed by the "clicking" of an azide-modified PEG. rsc.org This demonstrates the feasibility of creating intricate, multi-component systems based on a phosphonate-modified surface.
Furthermore, the development of phosphonate- and ester-functionalized N-heterocyclic carbene (NHC) complexes of gold(I) showcases another avenue for advanced functionalization. nih.gov These complexes can be synthesized in a modular fashion and offer the potential for attachment to larger assemblies or surfaces, opening up possibilities in catalysis and materials science. nih.gov Future work in this area will likely focus on developing a broader toolbox of orthogonal functionalization chemistries that can be performed on PEGylated phosphonate-modified surfaces without disrupting the underlying SAM structure.
Integration with Emerging Nanomaterial Platforms
The synergy between PEGylated phosphonates and nanomaterials offers a wealth of opportunities for creating next-generation hybrid materials with tailored properties. The phosphonate (B1237965) headgroup provides a robust anchor to the surface of various nanoparticles, while the PEG chain offers stability in biological media, reduces aggregation, and can be used to control interactions with the surrounding environment.
A prime example is the functionalization of magnetic nanoparticles (MNPs). By coating iron oxide (Fe3O4) nanoparticles with a PEGylated phosphonate, it is possible to create a biocompatible and stable platform for biomedical applications such as drug delivery and magnetic resonance imaging (MRI). The functionalization of PEGylated Fe3O4 nanoparticles with a tetraphosphonate cavitand has been shown to enable the loading and release of small-molecule drugs. rsc.org The introduction of PEG moieties was also found to enhance the biocompatibility of these functionalized nanoparticles. rsc.org
Another exciting frontier is the functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs). While the direct phosphonylation of CNTs has been demonstrated using free-radical reactions with diethyl phosphite (B83602), the use of PEGylated phosphonates could offer improved dispersibility and biocompatibility for these materials. nih.gov Future research will undoubtedly explore the integration of m-PEG4-(CH2)8-phosphonic acid ethyl ester and its analogues with a wide variety of nanomaterials, including quantum dots, gold nanoparticles, and graphene oxide, to create novel materials for applications in sensing, diagnostics, and therapeutics.
Q & A
Q. How does the PEG component in m-PEG4-(CH2)8-phosphonic acid ethyl ester enhance solubility in aqueous systems?
The hydrophilic polyethylene glycol (PEG) chain improves solubility by forming hydrogen bonds with water molecules, reducing aggregation in aqueous environments. To quantify solubility, researchers can use nephelometry or dynamic light scattering (DLS) to measure turbidity changes in buffer solutions at varying concentrations .
Q. What standard protocols are recommended for conjugating this compound to proteins or small molecules?
A common method involves activating the phosphonic acid ethyl ester group via carbodiimide chemistry (e.g., EDC/NHS) to form stable amide or ester bonds with target molecules. Post-conjugation, validate success using techniques like MALDI-TOF mass spectrometry (for molecular weight shifts) or FT-IR spectroscopy to confirm bond formation .
Q. How should researchers assess the purity of m-PEG4-(CH2)8-phosphonic acid ethyl ester prior to experimental use?
High-performance liquid chromatography (HPLC) with a refractive index detector is recommended for purity analysis. For phosphonate-specific quantification, inductively coupled plasma mass spectrometry (ICP-MS) can measure phosphorus content, ensuring batch consistency .
Advanced Research Questions
Q. How can discrepancies in PROTAC efficacy linked to this linker be analyzed when transitioning from in vitro to in vivo models?
Contradictions may arise due to enzymatic degradation or variable bioavailability. To troubleshoot, perform stability assays in serum-containing media (via LC-MS) and compare pharmacokinetic profiles in animal models. Adjusting PEG chain length or incorporating protective groups (e.g., ethyl ester) can mitigate hydrolysis .
Q. What strategies optimize the balance between hydrophilicity and cell permeability in PROTACs using this linker?
Systematic variation of the (CH2)8 spacer length or PEG4 chain can be tested using parallel synthesis. Evaluate permeability via Caco-2 cell monolayers or artificial membrane assays (PAMPA), correlating results with logP values calculated using computational tools like MarvinSketch .
Q. How do impurities in synthesized batches of this compound impact biological assays, and how can they be controlled?
Trace solvents or unreacted intermediates may interfere with protein binding. Implement orthogonal purification methods: size-exclusion chromatography (SEC) for PEG-related impurities and ion-exchange chromatography for phosphonate byproducts. Validate purity with ¹H NMR and elemental analysis .
Q. What methodologies address contradictory results in cell adhesion studies when using this compound for biomaterial surface modification?
Variability may stem from inconsistent surface coating density. Use quartz crystal microbalance with dissipation (QCM-D) to monitor real-time adsorption kinetics. Follow with X-ray photoelectron spectroscopy (XPS) to quantify phosphonate group density and correlate with cell adhesion rates via fluorescence microscopy .
Methodological Considerations
- Data Analysis : For PROTAC studies, apply non-linear regression to dose-response curves (e.g., IC50 calculations) and use ANOVA for comparing linker variants. Report uncertainties from triplicate experiments .
- Storage and Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
